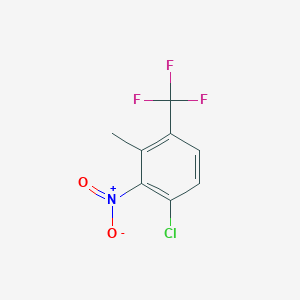

4-Chloro-2-methyl-3-nitrobenzotrifluoride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClF3NO2 |

|---|---|

Molecular Weight |

239.58 g/mol |

IUPAC Name |

1-chloro-3-methyl-2-nitro-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H5ClF3NO2/c1-4-5(8(10,11)12)2-3-6(9)7(4)13(14)15/h2-3H,1H3 |

InChI Key |

WNQBBWHQWZQKQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Cl)C(F)(F)F |

Origin of Product |

United States |

Advanced Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Methyl 3 Nitrobenzotrifluoride

Influence of the Trifluoromethyl Group on Aromatic Ring Reactivity and Regioselectivity

The trifluoromethyl (CF₃) group is a powerful modulator of aromatic ring reactivity due to its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms. tcichemicals.commasterorganicchemistry.com This property significantly decreases the electron density of the aromatic ring, a phenomenon that has profound implications for its chemical behavior.

When attached to a benzene ring, the CF₃ group acts as a strong deactivating group for electrophilic aromatic substitution (EAS) reactions, making the ring much less reactive than unsubstituted benzene. masterorganicchemistry.comyoutube.com For instance, the nitration of toluene (methylbenzene) is approximately 23 times faster than that of benzene, whereas the nitration of trifluoromethylbenzene is drastically slower. masterorganicchemistry.com This deactivation stems from the inductive withdrawal of electron density from the ring, which destabilizes the positively charged intermediate (the arenium ion) formed during electrophilic attack. youtube.comwikipedia.org

In terms of regioselectivity, the trifluoromethyl group is a meta-director for electrophilic substitution. youtube.comchemeurope.com While attack at any position on the deactivated ring is slow, the intermediates resulting from ortho and para attack are particularly destabilized. In these cases, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing CF₃ group, which is highly unfavorable. youtube.com The intermediate from meta attack avoids this destabilizing arrangement, making it the least unfavorable pathway. youtube.com In the context of 4-Chloro-2-methyl-3-nitrobenzotrifluoride, the CF₃ group at position 1 exerts a deactivating and meta-directing influence, reinforcing the deactivation caused by the other electron-withdrawing groups.

Table 1: Influence of Substituents on Aromatic Ring Reactivity for Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing (Inductive) | Strongly Deactivating | Meta |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (Resonance & Inductive) | Strongly Deactivating | Meta |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Weakly Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Electron-Donating (Inductive & Hyperconjugation) | Activating | Ortho, Para |

Reactivity of the Nitro Group in Ortho-Substituted Aromatic Systems

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. chemeurope.com Its presence on an aromatic ring profoundly influences the ring's susceptibility to both electrophilic and nucleophilic attack.

In this compound, the aromatic ring is heavily substituted with three deactivating groups (CF₃, NO₂, Cl) and one activating group (CH₃). The combined effect of the CF₃ and NO₂ groups makes the ring extremely electron-deficient and thus highly resistant to further electrophilic substitution. wikipedia.org Any such reaction would require harsh conditions, such as forcing nitration with boiling concentrated sulfuric acid. wikipedia.org

The directing effects of the substituents are crucial. The CF₃ and NO₂ groups are meta-directors, while the Cl and CH₃ groups are ortho, para-directors. libretexts.org In this specific molecule, the only available position for substitution is C-5. The directing influences on this position are as follows:

-CF₃ (at C-1): Meta-directing, but C-5 is para.

-CH₃ (at C-2): Ortho, para-directing, making C-5 a meta position.

-NO₂ (at C-3): Meta-directing, making C-5 a meta position.

-Cl (at C-4): Ortho, para-directing, making C-5 an ortho position.

The directing effects are conflicting. However, the overwhelming deactivation of the ring by the CF₃ and NO₂ groups makes any electrophilic substitution highly unfavorable. wikipedia.orglibretexts.org

While deactivated towards electrophiles, the electron-poor nature of halogenated nitrobenzotrifluorides makes them highly susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com For an SₙAr reaction to occur, the ring must be activated by strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, typically a halide. wikipedia.orglibretexts.org

In this compound, the chlorine atom at C-4 is an excellent leaving group for an SₙAr reaction. Its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position (C-3) and the trifluoromethyl group in the para position (C-1). masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the carbon bearing the leaving group. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism: first, the nucleophile adds to form the stabilized carbanion, and second, the leaving group (chloride) is eliminated to restore aromaticity. masterorganicchemistry.comlibretexts.org The presence of multiple activating groups makes the chlorine atom in this molecule particularly labile towards nucleophilic displacement.

Transformations of the Trifluoromethyl Moiety in Aromatic Environments

The trifluoromethyl group is generally considered robust and chemically inert due to the strength of the carbon-fluorine bond. tcichemicals.com However, recent advances in synthetic chemistry have enabled the selective transformation of this moiety.

The selective functionalization of a single C-F bond within a CF₃ group is a significant synthetic challenge, as the high bond dissociation energy and the continuous decrease in the strength of the remaining C-F bonds during defluorination often lead to over-reaction. researchgate.net Despite these difficulties, several strategies have emerged.

One prominent approach involves single-electron transfer (SET) to the trifluoromethylarene. acs.orgrsc.org This generates a radical anion intermediate which can fragment, expelling a fluoride ion to form a difluorobenzylic radical. acs.org This highly reactive radical can then be intercepted by various trapping agents, such as alkenes or hydrogen atom sources, to yield a diverse array of difluoroalkylaromatic products. acs.org Other methods utilize transition metal complexes, main-group Lewis acids, or photoredox catalysis to achieve C-F bond cleavage under milder conditions. rsc.orgprinceton.edu For instance, ortho-silyl groups have been employed to direct and assist in the catalytic thiolation and azidation of a single C-F bond in trifluoromethylarenes. researchgate.net

Mechanistic investigations have been crucial to understanding and developing C-F bond functionalization reactions. For transformations proceeding via SET, the initial step is an endergonic electron transfer to generate an arene radical anion. acs.org This intermediate subsequently undergoes fragmentation to produce a difluorobenzylic radical, which is the key species that engages in bond-forming reactions. acs.org

In transformations assisted by an ortho-silyl group, the mechanism can involve the generation of a silyl cation, which facilitates the cleavage of a C-F bond. tcichemicals.com Computational studies, including Density Functional Theory (DFT), have supported pathways involving the heterolytic cleavage of C-F bonds and the formation of short-lived ion pairs in certain transformations. nih.gov Radical trap experiments have also been used to confirm the presence of radical intermediates, such as the trifluoromethyl radical (•CF₃), in photoredox-catalyzed reactions. princeton.edunih.gov These studies highlight that the mechanism is highly dependent on the specific reagents and reaction conditions employed, ranging from radical pathways to those involving ionic intermediates. tcichemicals.comnih.gov

Reactions of the Nitro Group

The nitro group is a key functional moiety in this compound, primarily due to its strong electron-withdrawing nature and its ability to undergo various transformations.

Reductive Transformations of Aromatic Nitro Groups

The reduction of an aromatic nitro group to an amine is one of the most fundamental and widely utilized transformations in organic synthesis. acs.org This conversion is critical for the synthesis of anilines, which are precursors to a vast array of chemicals, including dyes and pharmaceuticals. googleapis.comgoogle.com For substrates like this compound, which contain other reducible or sensitive groups, the chemoselectivity of the reduction is paramount.

Several methods exist for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation is a common industrial-scale method, employing catalysts such as palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide. wikipedia.orggoogle.comgoogleapis.com For chloronitroaromatic compounds, a significant challenge is preventing the concurrent hydrodechlorination (removal of the chlorine atom). rsc.org Specialized catalyst systems, like platinum supported on iron oxide (Pt/Fe₃O₄), have been developed to achieve high selectivity for the nitro group reduction while leaving the chloro substituent intact. rsc.org

Alternative methods include the use of metals in acidic media, such as iron, tin, or tin(II) chloride. wikipedia.org Electrochemical reduction offers another scalable approach. Studies on nitrobenzotrifluorides have shown successful conversion to 3-trifluoromethylanilines using divided-cell electrolysis in an aqueous sulfuric acid and methanol medium. acs.org This method can be extended to a variety of substituted nitroarenes. acs.org Metal-free reduction systems have also been developed, utilizing reagents like tetrahydroxydiboron with an organocatalyst, which can rapidly and selectively reduce nitroarenes at room temperature, tolerating sensitive functional groups like halogens. nih.gov

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Raney Ni, or Pt/Fe₃O₄ | Widely used industrially. Catalyst choice is crucial for chemoselectivity, especially to avoid dehalogenation. | wikipedia.orgrsc.org |

| Metal in Acid | Fe/HCl, Sn/HCl, SnCl₂ | Classic laboratory-scale method. | wikipedia.org |

| Electrochemical Reduction | Divided cell, H₂SO₄(aq)/MeOH | Scalable process, avoids bulk chemical reductants. Applicable to nitrobenzotrifluorides. | acs.org |

| Metal-Free Reduction | B₂(OH)₄, 4,4'-bipyridine (catalyst) | High chemoselectivity, rapid reaction at room temperature, tolerates sensitive functional groups. | nih.gov |

| Sulfide Reduction | Na₂S or H₂S/base | Useful for selective reduction of one nitro group in dinitro compounds. | wikipedia.org |

Halogen Exchange Reactions Involving Nitro Groups

While less common than reduction, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, allowing for its replacement by a halogen (halodenitration). acs.orgresearchgate.net This reactivity is highly dependent on the substrate's structure, the nature of the nucleophile, and the reaction conditions. researchgate.net The SₙAr mechanism is favored in electron-deficient aromatic rings, as the ring must be "activated" towards nucleophilic attack. nih.govnih.govrsc.org

In this compound, the aromatic ring is significantly activated by the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. frontiersin.orgepa.gov This activation facilitates the attack of a nucleophile, such as a halide ion (e.g., F⁻, Cl⁻), to form a stabilized Meisenheimer intermediate before the expulsion of the nitrite ion (NO₂⁻). nih.gov Computational studies have been performed for fluorodenitration reactions on para-substituted nitroarenes. nih.gov The efficiency of the nitro group as a leaving group is often compared to that of halogens like fluorine and chlorine, and its relative reactivity can be influenced by the specific reaction environment. researchgate.net

Reactivity of the Chloro and Methyl Groups in the Context of this compound

Beyond the nitro group, the chloro and methyl substituents also possess distinct reactivities, which are modulated by the other groups on the aromatic ring.

The chloro group at the C4 position can participate in two main types of reactions:

Nucleophilic Aromatic Substitution (SₙAr): Similar to the nitro group, the chlorine atom can be displaced by a strong nucleophile. The success of this substitution is dependent on the activation of the ring. Aromatic nucleophilic substitution is promoted by electron-withdrawing groups ortho or para to the leaving group. researchgate.net In this molecule, the powerful -CF₃ group is ortho to the chlorine, and the -NO₂ group is meta. While the -NO₂ group's activation from the meta position is weaker than from an ortho/para position, the combined electron-withdrawing power of the -CF₃ and -NO₂ groups makes the ring susceptible to nucleophilic attack. researchgate.net

Hydrodechlorination: The chlorine atom can be selectively removed and replaced with a hydrogen atom through catalytic hydrogenation. google.com This process is often carried out in the presence of a catalyst (e.g., Raney nickel) and a hydrogen chloride acceptor, such as triethylamine. google.com It is a valuable method for producing fluorinated benzotrifluorides from precursors containing both chlorine and fluorine. google.com

The methyl group at the C2 position is generally less reactive than the other substituents on the ring, but it can undergo oxidation under harsh conditions. Using strong oxidizing agents like potassium permanganate (KMnO₄) in an acidic medium, an alkyl group on a benzene ring can be converted into a carboxylic acid group. quora.com This would transform this compound into 4-chloro-3-nitro-2-(trifluoromethyl)benzoic acid.

Inter-Substituent Electronic and Steric Effects

The chemical reactivity of this compound is a direct consequence of the complex electronic and steric interactions among its four different substituents.

Electronic Effects: The substituents exert a profound influence on the electron density of the aromatic ring through inductive (I) and resonance/mesomeric (M) effects.

Trifluoromethyl (-CF₃): Possesses a very strong electron-withdrawing inductive effect (-I) due to the high electronegativity of fluorine atoms. It has no significant resonance effect. frontiersin.orgnih.gov

Nitro (-NO₂): Is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. rsc.orgepa.gov

Methyl (-CH₃): Is a weak electron-donating group through an inductive effect (+I). quora.com

The combination of three potent electron-withdrawing groups (-CF₃, -NO₂, -Cl) makes the aromatic ring highly electron-poor (electrophilic). This electronic deficiency is the primary reason the molecule is susceptible to nucleophilic aromatic substitution, as it stabilizes the negative charge of the intermediate Meisenheimer complex. nih.gov Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution.

| Substituent | Inductive Effect (I) | Resonance Effect (M) | Overall Effect on Ring Electron Density |

|---|---|---|---|

| -CF₃ (Trifluoromethyl) | Strongly withdrawing (-I) | Negligible | Strongly Deactivating |

| -NO₂ (Nitro) | Withdrawing (-I) | Strongly withdrawing (-M) | Strongly Deactivating |

| -Cl (Chloro) | Withdrawing (-I) | Donating (+M) | Deactivating |

| -CH₃ (Methyl) | Donating (+I) | Negligible | Activating |

Steric Effects: Steric hindrance refers to the way the three-dimensional size of groups can block or slow down a reaction. youtube.com The arrangement of four substituents on the benzene ring, particularly the adjacent methyl (C2) and nitro (C3) groups, creates a crowded environment. This steric bulk can influence the regioselectivity of reactions by hindering the approach of a reagent to a particular reaction site. nih.gov For instance, the bulky trifluoromethyl group can sterically shield the adjacent chloro group at C4 to some extent, potentially affecting the rate of nucleophilic attack at that position. nih.gov Any reaction at the methyl group (C2) or nitro group (C3) would be significantly influenced by the proximity of their neighbors.

Spectroscopic and Computational Elucidation of 4 Chloro 2 Methyl 3 Nitrobenzotrifluoride Structure and Reactivity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structures. For 4-Chloro-2-methyl-3-nitrobenzotrifluoride, a combination of ¹⁹F, ¹³C, and ¹H NMR provides a complete picture of its atomic connectivity and electronic environment.

Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds due to its 100% natural abundance and wide chemical shift range, which makes it highly sensitive to the local electronic environment. rsc.orgrsc.orguni.lu The trifluoromethyl (CF₃) group in trifluoromethylated aromatic compounds typically exhibits a sharp singlet in the ¹⁹F NMR spectrum. sigmaaldrich.com The chemical shift of the CF₃ group is influenced by the nature and position of other substituents on the aromatic ring. rsc.org For aromatic compounds, the ¹⁹F chemical shifts of CF₃ groups generally appear in the range of -55 to -90 ppm relative to a standard like CFCl₃. sigmaaldrich.com The electron-withdrawing nature of the nitro group and the chloro group in this compound is expected to influence the chemical shift of the CF₃ group. For instance, the ¹⁹F NMR chemical shift for the CF₃ group in 1-nitro-4-(trifluoromethyl)benzene is reported to be around -63.21 ppm. rsc.org Based on data for similar compounds, the predicted ¹⁹F NMR chemical shift for this compound would be in a comparable region.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

¹³C and ¹H NMR are fundamental for elucidating the substitution pattern on the benzene ring. rsc.org In an asymmetrically substituted benzene ring, as is the case for this compound, each carbon and proton will be chemically non-equivalent, leading to a distinct signal for each. ucsb.eduirjweb.com

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the three protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The strongly electron-withdrawing nitro and trifluoromethyl groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values). nih.gov The methyl group, being weakly electron-donating, will have a shielding effect. The coupling between adjacent protons (ortho-coupling, typically 7-9 Hz) and protons separated by four bonds (meta-coupling, typically 2-3 Hz) will result in characteristic splitting patterns (e.g., doublets, doublet of doublets). The single proton situated between two substituents will likely appear as a singlet or a finely split multiplet. The methyl protons will appear as a singlet in the upfield region, typically around 2.4-2.7 ppm.

¹³C NMR Spectroscopy: A fully decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals: six for the aromatic carbons, one for the trifluoromethyl carbon, one for the methyl carbon, and one for the carbon of the nitro group is not directly observed but its effect is seen on the attached carbon. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. actachemicamalaysia.com Carbons attached to electronegative atoms (Cl, N of the nitro group) and the CF₃ group will be shifted downfield. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). vwr.com The carbon attached to the CF₃ group will also show a smaller quartet splitting (²JCF). vwr.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic H | 7.5 - 8.5 | Aromatic C | 120 - 150 |

| Methyl H | 2.4 - 2.7 | CF₃ | ~123 (quartet) |

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. nist.govresearchgate.net These techniques are excellent for identifying the presence of specific functional groups.

For this compound, characteristic vibrational bands are expected for the C-Cl, C-F, NO₂, and C-H bonds, as well as the aromatic ring.

NO₂ Group Vibrations: The nitro group has strong and characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears in the range of 1500-1600 cm⁻¹, and the symmetric stretch is found between 1300-1390 cm⁻¹. researchgate.net

CF₃ Group Vibrations: The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the region of 1100-1350 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected in the range of 600-850 cm⁻¹. uni-saarland.de

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region.

CH₃ Group Vibrations: The methyl group will show characteristic symmetric and asymmetric stretching and bending vibrations.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1600 | Strong (IR) |

| NO₂ Symmetric Stretch | 1300 - 1390 | Strong (IR) |

| C=C Aromatic Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch (in CF₃) | 1100 - 1350 | Strong (IR) |

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. chemicalbook.com For this compound (C₇H₃ClF₃NO₂), the nominal molecular weight is 225.55 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 225. The presence of chlorine would also give rise to an M+2 peak at m/z 227 with an intensity of about one-third of the M⁺˙ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.org

The fragmentation of this compound is expected to proceed through several characteristic pathways:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a fragment ion at [M - 46]⁺. libretexts.org

Loss of Cl: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical, resulting in a fragment at [M - 35]⁺ or [M - 37]⁺.

Loss of CF₃: The trifluoromethyl group can be lost as a radical, giving a fragment at [M - 69]⁺.

Loss of NO: Another possible fragmentation for nitro compounds is the loss of NO, resulting in a fragment at [M - 30]⁺. sigmaaldrich.com

The relative abundances of these fragment ions provide valuable information for confirming the structure of the molecule.

Electronic Structure and Reactivity Modeling Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. irjweb.comnih.gov

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. sigmaaldrich.comnih.gov

HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy corresponds to a better electron-donating ability.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy indicates a better electron-accepting ability.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. sigmaaldrich.com A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the presence of strong electron-withdrawing groups (NO₂ and CF₃) is expected to lower the energies of both the HOMO and LUMO. The HOMO is likely to be localized on the aromatic ring, while the LUMO is expected to have significant contributions from the nitro group and the aromatic ring, indicating that these are the likely sites for nucleophilic attack.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the reactivity. nih.gov

Table 4: Predicted DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Formula | Predicted Trend |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relatively small, indicating high reactivity |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Negative, indicating stability |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Moderate, related to the HOMO-LUMO gap |

Charge Distribution and Electrostatic Potential Surface Analysis

Computational analysis of this compound provides significant insights into its electronic structure. The distribution of electron density across the molecule is heavily influenced by the cumulative effects of its substituent groups: the electron-withdrawing trifluoromethyl (-CF3) and nitro (-NO2) groups, and the electron-withdrawing, yet ortho-para directing, chloro (-Cl) group, alongside the electron-donating methyl (-CH3) group.

The molecular electrostatic potential (MEP) surface is a crucial tool for predicting the reactive behavior of the molecule. The MEP map visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the most negative potential (red and yellow regions) is expected to be concentrated around the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the methyl group and the aromatic ring, indicating susceptibility to nucleophilic attack. The interplay of the electron-withdrawing groups polarizes the benzene ring, creating specific sites that are more prone to chemical reactions.

The distribution of charges can be quantified using methods such as Mulliken population analysis. This analysis assigns a partial charge to each atom in the molecule, offering a numerical basis for understanding the electronic effects of the substituents.

Table 1: Calculated Mulliken Atomic Charges (Hypothetical Data) This table is a hypothetical representation based on typical computational results for similar molecules, as specific experimental data for this compound is not publicly available.

| Atom | Charge (a.u.) |

|---|---|

| C1 | 0.25 |

| C2 (with -CH3) | -0.15 |

| C3 (with -NO2) | 0.30 |

| C4 (with -Cl) | 0.10 |

| C5 | -0.05 |

| C6 | -0.02 |

| C (of CF3) | 0.75 |

| N (of NO2) | 0.50 |

| O (of NO2) | -0.45 |

| Cl | -0.12 |

| H (of CH3) | 0.08 |

Note: Data is illustrative.

Computational Insights into Reaction Mechanisms and Transition States

Density Functional Theory (DFT) calculations are instrumental in exploring the reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's feasibility and rate.

For instance, in nucleophilic aromatic substitution reactions, a common pathway for this type of molecule, computational models can predict the activation energy required to form the Meisenheimer complex intermediate. The stability of this intermediate and the energy of the subsequent transition state for the departure of the leaving group (e.g., the chloride ion) can be calculated. These calculations help to understand how the electronic and steric effects of the methyl, nitro, and trifluoromethyl groups influence the regioselectivity and kinetics of the substitution. The presence of the electron-withdrawing nitro and trifluoromethyl groups is known to activate the aromatic ring towards nucleophilic attack. polimi.it

Theoretical Predictions of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Methods like DFT and Hartree-Fock (HF) are used to calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

Vibrational Spectroscopy: Theoretical calculations can predict the vibrational modes of this compound. The calculated frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For example, characteristic stretching frequencies for the C-Cl, C-F, N=O (asymmetric and symmetric), and C-H bonds can be predicted. Comparing these theoretical spectra with experimental FTIR and Raman spectra helps in the precise assignment of observed spectral bands to specific molecular vibrations. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental values.

NMR Spectroscopy: The theoretical calculation of ¹H and ¹³C NMR chemical shifts is another powerful tool for structural elucidation. The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose. The predicted chemical shifts for the different hydrogen and carbon atoms in the aromatic ring and the methyl group can be compared to the shifts observed in experimental NMR spectra. The accuracy of these predictions provides strong evidence for the proposed molecular structure and the electronic environment of each nucleus.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data (Hypothetical Data) This table is a hypothetical representation based on typical computational and experimental results for similar molecules, as specific data for this compound is not publicly available.

| Parameter | Theoretical Value (DFT/B3LYP) | Experimental Value |

|---|---|---|

| IR Frequencies (cm⁻¹) | ||

| ν(NO₂) asymmetric | 1545 | ~1530-1550 |

| ν(NO₂) symmetric | 1360 | ~1340-1365 |

| ν(C-F) | 1150 | ~1130-1170 |

| ν(C-Cl) | 780 | ~770-790 |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C-CF₃ | 128.5 | ~127-130 |

| C-Cl | 135.2 | ~134-136 |

| C-NO₂ | 148.9 | ~147-150 |

Note: Data is illustrative.

The strong correlation that is typically observed between predicted and experimental spectroscopic data provides a high degree of confidence in the structural and electronic characterization of complex molecules like this compound.

Following a comprehensive search for scientific literature and data on the chemical compound This compound , it has been determined that there is a significant lack of specific, verifiable information available in the public domain to fulfill the requirements of the requested article.

Strategic Applications of 4 Chloro 2 Methyl 3 Nitrobenzotrifluoride in Advanced Organic Synthesis

Stereoselective Synthesis and Chiral Modifications

While information exists for structurally related compounds, such as 4-Chloro-3-nitrobenzotrifluoride, the strict instruction to focus solely on "4-Chloro-2-methyl-3-nitrobenzotrifluoride" prevents the use of such data. Extrapolating information from different compounds would be scientifically inaccurate and speculative, failing to meet the authoritative and factual standards requested.

Due to the absence of the necessary scientific data for "this compound," it is not possible to generate the requested article.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Selective Transformations

The multifunctionality of 4-Chloro-2-methyl-3-nitrobenzotrifluoride presents a significant challenge and opportunity for selective catalysis. Future research will likely focus on developing catalytic systems that can target one functional group with high chemoselectivity, leaving the others intact.

Key research targets include:

Selective Nitro Group Reduction: The conversion of the nitro group to an amine is a pivotal transformation. Developing catalysts (e.g., based on platinum, palladium, or non-precious metals like iron or nickel) that can achieve this reduction without affecting the C-Cl bond (hydrogenolysis) or the trifluoromethyl group is a primary goal.

C-Cl Bond Cross-Coupling: The chlorine atom is an ideal handle for carbon-carbon and carbon-heteroatom bond formation via reactions like Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. Research into ligands and catalytic conditions that can facilitate these couplings on such an electron-deficient and sterically hindered substrate is a promising avenue.

C-H Functionalization: Directing-group-assisted or non-directed C-H activation could enable functionalization of the aromatic ring at the remaining C-H position, providing access to even more complex derivatives.

| Target Transformation | Potential Catalytic System | Key Challenge | Anticipated Product |

|---|---|---|---|

| Selective Nitro Reduction | Fe/HCl or Nanostructured Catalysts (e.g., Au-Pd nanoparticles) | Avoiding hydrodechlorination | 4-Chloro-2-methyl-3-aminobenzotrifluoride |

| Suzuki Cross-Coupling | Pd(OAc)2 with advanced phosphine (B1218219) ligands (e.g., SPhos, XPhos) | Overcoming steric hindrance and electronic deactivation | 4-Aryl-2-methyl-3-nitrobenzotrifluoride |

| Buchwald-Hartwig Amination | Pd2(dba)3 with Josiphos or Buchwald-type ligands | Achieving high yields with diverse amines | 4-(Alkyl/Aryl)amino-2-methyl-3-nitrobenzotrifluoride |

Exploration of Cascade Reactions and Multicomponent Synthesis

Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient route to complex molecular architectures from simple starting materials. This compound is a prime candidate for such strategies. For instance, a reductive coupling process, similar to that observed with 4-chloro-3-nitrocoumarin (B1585357) rsc.org, could be envisioned. A plausible cascade could involve the initial reduction of the nitro group to an amine, which then undergoes an intramolecular or intermolecular cyclization.

Multicomponent reactions (MCRs) could also be developed, where this compound or its derivatives act as one of the core building blocks. An MCR could potentially construct a heterocyclic system fused to the benzotrifluoride (B45747) ring in a single, atom-economical step.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of nitrated aromatic compounds can involve hazardous conditions and reactive intermediates. Flow chemistry offers a safer, more reproducible, and scalable alternative to traditional batch processing. fu-berlin.de The integration of reactions involving this compound into continuous flow systems could allow for better control over reaction parameters (temperature, pressure, mixing), minimizing the risks associated with exothermic nitrations or high-pressure hydrogenations. fu-berlin.de

Furthermore, automated synthesis platforms could utilize this compound as a key building block. fu-berlin.de By programming a sequence of reactions (e.g., a cross-coupling followed by a nitro reduction and subsequent amidation), these platforms could rapidly generate a library of diverse analogues for high-throughput screening in drug discovery or materials science. fu-berlin.de

Application in the Design of Novel Chemical Probes and Ligands for Biological Research

The unique combination of a metabolically stable trifluoromethyl group, a reactive chlorine handle, and a versatile nitro group makes this compound an attractive starting point for designing novel bioactive molecules. The development of new chemical tools and imaging probes is a multidisciplinary effort that could benefit from this scaffold. nih.gov

Potential applications include:

Scaffolds for Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores. The specific substitution pattern of this molecule could be exploited to target the ATP-binding site of specific kinases.

Precursors for PET Ligands: The chlorine atom can be replaced with fluorine-18 (B77423) for Positron Emission Tomography (PET) imaging, or the amine derived from the nitro group could be used to attach chelators for radiometals. nih.gov

Building Blocks for Microtubule-Destabilizing Agents: The benzotriazole-acrylonitrile scaffold has shown promise as a microtubule-destabilizing agent. nih.gov The functional groups on this compound provide the necessary handles to synthesize analogues of such agents.

Fragment-Based Drug Discovery: As a well-defined molecular fragment, it could be used in screening campaigns to identify initial hits that bind to biological targets, which can then be elaborated into more potent leads.

Advanced Theoretical and Machine Learning Approaches for Compound Design and Reaction Prediction

Computational chemistry offers powerful tools to accelerate research and development. For a molecule like this compound, theoretical and machine learning (ML) approaches can provide significant insights.

Theoretical Calculations: Density Functional Theory (DFT) calculations can predict molecular properties such as electrostatic potential, frontier molecular orbital energies, and bond dissociation energies. This information can help rationalize the molecule's reactivity and guide the selection of reaction conditions for selective transformations.

Machine Learning for Reaction Prediction: As the chemistry of this scaffold is developed, data on successful and failed reactions can be used to train ML models. These models can then predict the outcomes of new, untested reactions, suggest optimal conditions, and even propose novel synthetic routes. beilstein-journals.orgmit.edu ML strategies are increasingly used to navigate complex reaction spaces, even with limited initial data. nih.govrjptonline.orgnih.gov

| Machine Learning Application | Input Data | Predicted Output | Potential Impact |

|---|---|---|---|

| Yield Prediction | Reactants, catalyst, solvent, temperature | Reaction yield (%) | Accelerates optimization of reaction conditions. beilstein-journals.org |

| Site-Selectivity Prediction | Molecular structure, reagent type | Most probable site of reaction (e.g., C-Cl vs. C-H) | Guides design of selective synthetic strategies. beilstein-journals.org |

| Retrosynthesis Planning | Target molecule structure | Plausible synthetic routes | Aids in designing efficient syntheses for complex derivatives. beilstein-journals.org |

| Property Prediction | Molecular structure of derivatives | Biological activity, solubility, toxicity | Prioritizes synthesis of compounds with desired properties. |

Q & A

Q. What are the recommended methods for synthesizing 4-Chloro-2-methyl-3-nitrobenzotrifluoride, and how can purity be optimized?

Synthesis typically involves sequential functionalization of a benzotrifluoride core. For example, nitration and chlorination steps must be carefully controlled to avoid over-substitution. Purification via fractional distillation (boiling point 136–138°C, density 1.353 g/cm³) is critical to isolate the target compound . Oxidation or reduction intermediates (e.g., nitro to amine groups) should be monitored using HPLC or GC-MS to ensure reaction specificity .

Q. How should researchers handle and store this compound to ensure safety?

The compound’s reactivity with cellulose-based absorbents and potential incompatibility with strong oxidizers necessitates inert storage conditions (e.g., under nitrogen, in glass containers). Refer to its Material Safety Data Sheet (MSDS) for handling protocols, including PPE requirements and emergency response measures for spills .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : To confirm substituent positions (e.g., distinguishing chloro and nitro groups on the aromatic ring).

- Mass Spectrometry (MS) : For molecular weight validation (C₇H₄ClF₃NO₂, theoretical MW: 229.56 g/mol).

- Chromatography (HPLC/GC) : To assess purity and detect byproducts from incomplete reactions .

Q. What are the primary research applications of this compound?

Its trifluoromethyl and nitro groups make it valuable in:

- Medicinal Chemistry : As a scaffold for protease inhibitors or receptor antagonists.

- Agrochemicals : Investigating herbicidal activity via structure-activity relationship (SAR) studies.

- Materials Science : Studying electronic effects of fluorine substituents in aromatic systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for nitrobenzotrifluoride derivatives?

Contradictions often arise from varying reaction conditions (e.g., temperature, catalyst loading). Systematic optimization via Design of Experiments (DoE) is recommended. For example, evaluate nitration efficiency under different acid concentrations (H₂SO₄ vs. HNO₃/HCl mixtures) and monitor intermediates using real-time IR spectroscopy .

Q. What computational methods are suitable for predicting regioselectivity in electrophilic substitution reactions of this compound?

Density Functional Theory (DFT) calculations can model electron density distributions to predict sites for chlorination or nitration. Compare theoretical results with experimental data (e.g., X-ray crystallography of intermediates) to validate models .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions?

The electron-withdrawing CF₃ group enhances resistance to hydrolysis but may destabilize the ring under strong bases. Conduct accelerated stability studies in buffered solutions (pH 1–14) at elevated temperatures, analyzing degradation products via LC-MS .

Q. What strategies mitigate side reactions during functional group interconversions (e.g., nitro reduction)?

Catalytic hydrogenation (Pd/C, H₂) is prone to over-reduction or dehalogenation. Alternative methods include:

Q. How can researchers validate the biological activity of derivatives in target-based assays?

Use fluorescence polarization assays to measure binding affinity to enzymes (e.g., kinases) or receptors. Pair with cytotoxicity screens (e.g., MTT assay on mammalian cells) to differentiate specific activity from nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.